4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide basic properties
4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide basic properties
An In-depth Technical Guide to the Basic Properties of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide
Introduction
4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide, with CAS number 117977-18-1, is a heterocyclic compound belonging to the pyridine N-oxide class.[1][2] This molecule is of significant interest to researchers and professionals in drug development, primarily for its role as a key intermediate in the synthesis of Rabeprazole.[3][4] Rabeprazole is a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal conditions.[5] The chemical structure features a pyridine ring N-oxidized, with methyl groups at positions 2 and 3, and a 3-methoxypropoxy group at position 4. This substitution pattern, particularly the N-oxide functional group, influences its reactivity and basicity, making it a crucial building block in multi-step pharmaceutical syntheses.[2] This document provides a comprehensive overview of its basic properties, synthesis, and its role in the context of its end-product, Rabeprazole.
Physicochemical and Basic Properties
The fundamental properties of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide are critical for its handling, reaction optimization, and formulation. While extensive experimental data is not publicly available, predicted values and data from supplier specifications provide a solid foundation for its characterization. The predicted pKa of 2.85 suggests it is a weak base. Its physical form is typically a solid, ranging in color from brown to very dark brown, and it may present as a low-melting solid or oil.[6][7]
| Property | Value | Reference |
| IUPAC Name | 4-(3-methoxypropoxy)-2,3-dimethyl-1-oxidopyridin-1-ium | [1] |
| CAS Number | 117977-18-1 | [1][8] |
| Molecular Formula | C₁₁H₁₇NO₃ | [1][6][9] |
| Molecular Weight | 211.26 g/mol | [1][6][9] |
| Predicted pKa | 2.85 ± 0.10 | [6] |
| Predicted Boiling Point | 387.4 ± 37.0 °C at 760 mmHg | [6] |
| Predicted Density | 1.05 ± 0.1 g/cm³ | |
| Appearance | Brown to Very Dark Brown Solid or Oil | [6][8] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Very Slightly) | [6] |
| Storage Conditions | 2-8°C, Refrigerator, under inert atmosphere | [6][7][8] |
| XLogP3-AA | 0.8 | [1] |
| Topological Polar Surface Area | 43.9 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Role in Pharmaceutical Synthesis and Biological Context
The primary application of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide is as a precursor in the synthesis of Rabeprazole, a drug that inhibits gastric acid secretion.[10] The synthesis involves several key transformations where this N-oxide intermediate is functionalized to build the final benzimidazole structure of Rabeprazole.[3][4]
Synthetic Pathway Overview
The synthesis of Rabeprazole from its precursors is a multi-step process. The N-oxide is a critical intermediate that allows for selective functionalization of the pyridine ring, which is a common strategy in the synthesis of substituted pyridines.
Mechanism of Action of Rabeprazole
Although 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide is not biologically active itself, it is a key component of Rabeprazole. Rabeprazole functions by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells. After systemic absorption, the prodrug Rabeprazole is activated in the acidic environment of the parietal cell's secretory canaliculus, converting to a reactive sulfenamide intermediate. This activated form then covalently binds to cysteine residues on the proton pump, inactivating it and thus blocking the final step of acid secretion.
Experimental Protocols
Detailed experimental protocols for determining the basic properties of this specific compound are not widely published. Therefore, generalized, standard methodologies are presented below, alongside a synthesis protocol derived from patent literature.
Protocol 1: Synthesis
This protocol is adapted from patent CN103664886A, which describes the preparation of the title compound.[3]
Methodology Details:
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Reaction Setup: In a suitable reaction flask, 2,3-Dimethyl-4-nitropyridine-N-oxide is combined with dimethylformamide (DMF), 3-methoxy-1-propanol, and anhydrous potassium carbonate.[3]
-
Heating: The mixture is heated to a temperature of 120-125 °C and stirred for approximately 4 hours.[3]
-
Completion Monitoring: The reaction progress is monitored by TLC until the starting material is consumed.[3]
-
Cooling and Filtration: Once complete, the reaction mixture is cooled to 40-50 °C and filtered to remove solid potassium carbonate and other inorganic byproducts.[3]
-
Product Solution: The collected solid is washed with DMF, and the wash is combined with the main filtrate. The resulting solution contains the desired product, 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide, which can be used directly in subsequent steps.[3]
Protocol 2: pKa Determination (General Method)
The acid dissociation constant (pKa) can be determined via potentiometric titration.
Methodology Details:
-
Preparation: A precise amount of the compound is dissolved in a suitable solvent system (e.g., water/methanol mixture) to create a solution of known concentration.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl), while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added.
-
pKa Calculation: The pKa is determined from the pH at the half-equivalence point of the titration curve.
Protocol 3: Solubility Determination (General Method)
The shake-flask method is a standard approach for determining aqueous solubility.
Methodology Details:
-
Equilibration: An excess amount of the solid compound is added to a known volume of water (or a relevant buffer solution) in a sealed flask.
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Shaking: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.
-
Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
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Quantification: The concentration of the compound in the clear, saturated solution is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. This concentration represents the solubility of the compound under the specified conditions.
Conclusion
4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide is a valuable chemical intermediate with well-defined, albeit largely predicted, physicochemical properties. Its significance is intrinsically linked to its role in the industrial synthesis of Rabeprazole. Understanding its basicity, solubility, and reactivity is paramount for optimizing the manufacturing processes of this important pharmaceutical agent. The provided synthetic protocols and analytical methodologies offer a technical foundation for professionals engaged in the research and development of related compounds.
References
- 1. 4-(3-Methoxypropoxy)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine | C11H17NO3 | CID 10013379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 117977-18-1: 4-(3-Methoxypropoxy)-2,3-dimethylpyridine… [cymitquimica.com]
- 3. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Rabeprazole - Wikipedia [en.wikipedia.org]
- 6. 4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide CAS#: 117977-18-1 [m.chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. CAS 117977-18-1|4-(3-Methoxypropoxy)-2,3-Dimethylpyridine-N-Oxide [rlavie.com]
- 9. 4-(3-METHOXYPROPOXY)-2,3-DIMETHYLPYRIDINE-N-OXIDE | VSNCHEM [vsnchem.com]
- 10. sincerechemical.com [sincerechemical.com]
